Boc-D-Phg-OH

Catalog No.
S715539
CAS No.
33125-05-2
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Phg-OH

CAS Number

33125-05-2

Product Name

Boc-D-Phg-OH

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1

InChI Key

HOBFSNNENNQQIU-SNVBAGLBSA-N

SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O

Synonyms

Boc-D-Phg-OH;33125-05-2;Boc-D-Phenylglycine;N-Boc-D-Phenylglycine;Boc-D-alpha-phenylglycine;(R)-2-((tert-Butoxycarbonyl)amino)-2-phenylaceticacid;N-Boc-D-2-phenylglycine;SBB028579;N-Boc-L-phenylglycine;N-(tert-Butoxycarbonyl)-D-2-phenylglycine;(R)-[(tert-butoxycarbonyl)amino](phenyl)aceticacid;(R)-TERT-BUTOXYCARBONYLAMINO-PHENYL-ACETICACID;(R)-2-(TERT-BUTOXYCARBONYLAMINO)-2-PHENYLACETICACID;(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylaceticacid;(2R)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-PHENYLACETICACID;MFCD00065588;AC1MBSGP;PubChem12149;BOC-D-PHG;AC1Q1MRI;AC1Q1MRJ;BOC-D-A-PHENYLGLYCINE;15487_ALDRICH;SCHEMBL525862;15487_FLUKA

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)O

The exact mass of the compound Boc-D-Phg-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-tert-Butoxycarbonyl-D-phenylglycine (Boc-D-Phg-OH, CAS 33125-05-2) is a specialized, non-proteinogenic amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS), pharmaceutical manufacturing, and asymmetric catalysis. As a white crystalline powder with a melting point of 88-91 °C, it exhibits high solubility in polar aprotic solvents like DMSO and methanol while remaining insoluble in water . The presence of the tert-butyloxycarbonyl (Boc) protecting group provides robust stability under basic and nucleophilic conditions, making it a critical precursor for the stepwise elongation of complex peptides . Industrially, it is procured as a chiral building block for semisynthetic beta-lactam antibiotics, as a resolving agent for NMR spectroscopy, and as a stereocontrolling additive in advanced organocascade reactions .

Generic substitution of Boc-D-Phg-OH with its closest analogs alters synthetic yield and stereochemical integrity. Substituting with Fmoc-D-Phg-OH introduces severe racemization risks; the alpha-proton of phenylglycine is highly acidic due to its benzylic position, leading to rapid base-catalyzed enolization during standard Fmoc piperidine deprotection cycles [1]. By employing the acid-labile Boc protecting group, this base-catalyzed epimerization pathway is completely bypassed. Furthermore, replacing it with the structural homolog Boc-D-Phe-OH (phenylalanine) alters the steric and electronic profile by adding a methylene spacer, which eliminates the target pharmacological activity required in downstream beta-lactam antibiotics and glycopeptides . Consequently, precise procurement of Boc-D-Phg-OH is required for maintaining enantiomeric purity and biological efficacy in Phg-dependent workflows.

Stereochemical Stability in Solid-Phase Peptide Synthesis

The synthesis of phenylglycine-containing peptides requires specific protecting group strategies due to the acidity of the benzylic alpha-proton. When comparing protecting group strategies, the use of Fmoc-D-Phg-OH subjects the growing peptide to repeated basic conditions (e.g., 20% piperidine), which triggers significant racemization via enolization [1]. In contrast, Boc-D-Phg-OH relies on acidic deprotection (e.g., trifluoroacetic acid), which entirely avoids the base-catalyzed epimerization pathway, maintaining enantiomeric excess near initial purity levels.

Evidence DimensionEpimerization risk during deprotection cycles
Target Compound DataBoc-D-Phg-OH maintains stereochemical integrity via acid-catalyzed (TFA) deprotection.
Comparator Or BaselineFmoc-D-Phg-OH suffers from significant racemization during base-catalyzed (piperidine) deprotection.
Quantified DifferenceComplete avoidance of base-catalyzed enolization pathways compared to Fmoc alternatives.
ConditionsStandard SPPS deprotection protocols (TFA for Boc vs Piperidine for Fmoc).

Buyers synthesizing Phg-rich peptides must select the Boc derivative to prevent catastrophic loss of chiral purity during routine elongation steps.

Efficacy as a Chiral Derivatizing Agent for NMR Analysis

For the structural elucidation of chiral primary amines, Boc-D-Phg-OH is utilized as a derivatizing agent to assign absolute configurations via 1H NMR. Comparative application data indicates that Boc-D-Phg-OH provides distinct spectroscopic resolution and more reliable assignment results than the traditional industry standard, Mosher's acid ((R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid) . The bulky, rigid nature of the Boc-protected phenylglycine moiety creates distinct chemical shift anisotropies that facilitate clearer spectral interpretation .

Evidence DimensionResolution and reliability in 1H NMR absolute configuration assignment.
Target Compound DataBoc-D-Phg-OH yields clear, unambiguous chemical shift differences for diastereomeric amine derivatives.
Comparator Or BaselineMosher's acid ((R)-(+)-MTPA).
Quantified DifferenceProvides clearer empirical assignment results than Mosher's acid for chiral primary amines.
Conditions1H NMR analysis of derivatized chiral primary amines.

Analytical laboratories can procure this compound as a higher-performing, cost-effective alternative to Mosher's acid for absolute configuration determination.

Co-Catalytic Performance in Asymmetric Spiro-Cycloadditions

Boc-D-Phg-OH serves as an acidic additive in complex organocascade reactions. In the [5+1] double Michael reaction between divinyl ketones and N-phenyl-protected pyrazolones, combining 9-amino-9-deoxy-epi-quinine with Boc-D-Phg-OH (as a co-catalyst) drives the formation of multistereogenic spiro[cyclohexanone-pyrazolones] [1]. This specific catalyst-additive pairing achieves a 98% yield of the target spiro-heterocycle with a diastereomeric ratio exceeding 20:1 and an enantiomeric excess of 99% [2]. Unprotected amino acids or standard Brønsted acids fail to provide the same steric and solubility profile required for this high-level stereocontrol.

Evidence DimensionYield and stereoselectivity in [5+1] double Michael cascade reactions.
Target Compound DataUp to 98% yield, >20:1 dr, 99% ee.
Comparator Or BaselineStandard Brønsted acids or absence of the Boc-D-Phg-OH additive.
Quantified DifferenceEnables near-quantitative yield and complete stereocontrol (99% ee) in complex spiro-annulation.
ConditionsCatalyzed by 9-amino-9-deoxy-epi-quinine and Boc-D-Phg-OH in organic solvent.

Process chemists developing chiral spiro-heterocycles must procure this specific protected amino acid to achieve the necessary enantioselectivity and yield.

Solid-Phase Synthesis of Epimerization-Prone Peptides

Directly following from its resistance to base-catalyzed racemization, Boc-D-Phg-OH is a necessary precursor for synthesizing glycopeptide antibiotics (e.g., vancomycin analogs) and other Phg-containing sequences where Fmoc chemistry would result in unacceptable chiral degradation [1].

Precursor for Semisynthetic Beta-Lactam Antibiotics

Procured at scale to provide the essential D-phenylglycyl side chain required for manufacturing broad-spectrum antibiotics such as ampicillin and cephalexin, where the exact benzylic structure is required for oral bioavailability and target binding .

Chiral Derivatization for Absolute Configuration Assignment

Utilized in analytical workflows as a highly resolving alternative to Mosher's acid, enabling precise 1H NMR structural elucidation of chiral primary amines through the formation of distinct diastereomeric complexes.

Acidic Additive in Enantioselective Organocatalysis

Employed as a co-catalyst alongside cinchona alkaloid derivatives to drive high-yield cascade cycloadditions, specifically for the construction of pharmaceutical spiro-heterocyclic scaffolds [2].

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-D-Phenylglycine

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